

# Lactitol's potential applications in pharmaceutical formulations as an excipient

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# Lactitol as a Pharmaceutical Excipient: An Indepth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Lactitol**, a disaccharide sugar alcohol derived from lactose, presents a compelling profile for use as an excipient in pharmaceutical formulations. This technical guide provides a comprehensive overview of **lactitol**'s physicochemical properties, its versatile applications in solid and liquid oral dosage forms, and its established safety and regulatory status. Detailed experimental protocols for the characterization and evaluation of **lactitol** are provided, alongside a summary of key quantitative data to aid formulators in its effective utilization. This document serves as a resource for researchers, scientists, and drug development professionals seeking to leverage the benefits of **lactitol** in creating stable, effective, and patient-centric drug products.

#### Introduction to Lactitol

**Lactitol** (4-O-β-D-galactopyranosyl-D-glucitol) is a sugar alcohol used as a bulk sweetener and, increasingly, as a multifunctional excipient in the pharmaceutical industry.[1] Produced through the catalytic hydrogenation of lactose, **lactitol** is available in anhydrous, monohydrate, and dihydrate crystalline forms.[2][3] Its properties, such as mild sweetness (approximately 30-



40% that of sucrose), low hygroscopicity, and high stability, make it a valuable alternative to other polyols in various pharmaceutical applications.[4] Furthermore, **lactitol** is recognized as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA), underscoring its safety for use in food and pharmaceutical products.[5]

## **Physicochemical and Functional Properties**

A thorough understanding of an excipient's properties is fundamental to successful formulation development. **Lactitol** possesses a range of characteristics that make it suitable for various pharmaceutical processes and dosage forms.

## **Physicochemical Properties**

The key physicochemical properties of **lactitol** are summarized in the table below. This data is essential for predicting its behavior during formulation and ensuring the stability of the final product.



Property	Value/Information	References
Chemical Name	4-O-β-D-Galactopyranosyl-D- glucitol	
CAS Number	585-86-4 (anhydrous), 81025- 04-9 (monohydrate), 81025- 03-8 (dihydrate)	
Molecular Formula	C12H24O11	
Molecular Weight	344.31 g/mol (anhydrous)	
Forms	Anhydrous, Monohydrate, Dihydrate	
Appearance	White or almost white, crystalline powder	
Melting Point	Varies with form	_
Solubility	Soluble in water; sparingly soluble in alcohol.	
Water Content (USP/NF)	Anhydrous: ≤ 0.5%, Monohydrate: 4.5% - 5.5%, Dihydrate: 9.5% - 10.5%	_
Specific Optical Rotation	+13.5° to +15.5° (anhydrous substance)	_

## **Powder Properties**

The flowability and compressibility of an excipient are critical for the successful manufacturing of solid dosage forms. While specific data for commercial **lactitol** grades can vary, the following table provides an overview of important powder properties. Note: Specific values for bulk density, tapped density, and particle size distribution are dependent on the grade and manufacturer. The data presented here is indicative and should be confirmed for the specific material being used.



Property	Typical Value/Range	Method
Bulk Density	Data not consistently available in searches.	USP <616>
Tapped Density	Data not consistently available in searches.	USP <616>
Particle Size Distribution (d10, d50, d90)	Data varies significantly with grade (e.g., milled, granulated).	Laser Diffraction (USP <429>)

## **Stability and Compatibility**

**Lactitol** exhibits excellent stability, a crucial attribute for a pharmaceutical excipient. It is thermally stable and does not participate in the Maillard reaction, a common degradation pathway for formulations containing reducing sugars and amino groups. In acidic solutions, **lactitol** slowly hydrolyzes to sorbitol and galactose. Its high resistance to microbial breakdown contributes to the shelf-life of formulations.

## **Applications in Pharmaceutical Formulations**

**Lactitol**'s versatile properties lend themselves to a variety of applications in both solid and liquid oral dosage forms.

#### **Solid Oral Dosage Forms**

- Diluent in Tablets and Capsules: Due to its good compressibility and low hygroscopicity,
  lactitol is an effective diluent in both direct compression and wet granulation processes. Its
  use can improve the flowability of powder blends and ensure content uniformity.
- Binder: Water-granulated lactitol can act as a dry binder, contributing to tablet hardness and integrity.
- Sweetener in Chewable and Orally Disintegrating Tablets (ODTs): Lactitol's mild, clean sweetness and non-cariogenic nature make it an ideal choice for patient-friendly dosage forms.



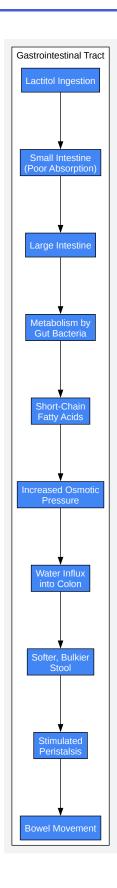
### **Liquid Oral Dosage Forms**

- Sweetening Agent: In syrups and suspensions, **lactitol** can be used as a sugar substitute to improve palatability, particularly for pediatric and diabetic formulations.
- Viscosity Modifier: While not its primary function, lactitol can contribute to the viscosity of liquid formulations.

## **Mechanism of Action (as an Osmotic Laxative)**

When used as an active pharmaceutical ingredient (API) for the treatment of constipation, **lactitol** functions as an osmotic laxative. Being poorly absorbed in the small intestine, it travels to the colon where it is metabolized by gut bacteria into short-chain fatty acids. This process increases the osmotic pressure within the colon, drawing water into the lumen, which softens the stool and stimulates peristalsis.





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Mechanism of action of **lactitol** as an osmotic laxative.



## **Experimental Protocols**

To fully characterize **lactitol** and its performance in a formulation, a series of standardized tests should be conducted. The following sections detail the methodologies for key experiments.

## Determination of Bulk Density and Tapped Density (USP <616>)

Objective: To determine the bulk and tapped densities of **lactitol** powder, which are indicative of its packing and flow properties.

#### Methodology:

- Bulk Density (Method 1):
  - Pass a sufficient quantity of **lactitol** powder through a 1.0 mm sieve to break up any agglomerates.
  - Gently introduce a known mass (e.g., 100 g) of the powder into a dry 250 mL graduated cylinder without compacting.
  - Level the powder bed without compacting and read the unsettled apparent volume (V₀).
  - Calculate the bulk density (g/mL) as the mass of the powder divided by V<sub>0</sub>.
- Tapped Density (Method 1):
  - Use the same graduated cylinder with the powder from the bulk density measurement.
  - Mechanically tap the cylinder by raising it and allowing it to drop under its own weight from a fixed height (e.g.,  $14 \pm 2$  mm at a nominal rate of 300 drops per minute).
  - Record the volume after a specified number of taps (e.g., 10, 500, 1250 taps). Tapping is continued until the volume is constant.
  - Calculate the tapped density (g/mL) as the mass of the powder divided by the final tapped volume.



## Particle Size Distribution by Laser Diffraction (USP <429>)

Objective: To determine the particle size distribution of **lactitol**, which influences flowability, blend uniformity, and dissolution rate.

#### Methodology:

- Instrument Setup: Use a laser diffraction particle size analyzer.
- Sample Preparation (Dry Dispersion):
  - Ensure the sample is representative of the batch.
  - Introduce the lactitol powder into the dry powder feeder of the instrument.
- Measurement:
  - Disperse the powder into the measurement zone using pressurized air. The dispersion pressure should be optimized to deagglomerate the particles without causing fracture.
  - The instrument measures the angular scattering of laser light by the particles.
  - The particle size distribution is calculated by the instrument's software using the Mie theory.
- Data Reporting: Report the results as d10, d50 (median particle size), and d90 values.

## **Moisture Sorption Isotherm**

Objective: To evaluate the hygroscopicity of **lactitol** by measuring the amount of water it absorbs at various relative humidity (RH) levels at a constant temperature.

#### Methodology:

• Instrument: Use a dynamic vapor sorption (DVS) instrument or a desiccator method with saturated salt solutions to create environments of known RH.

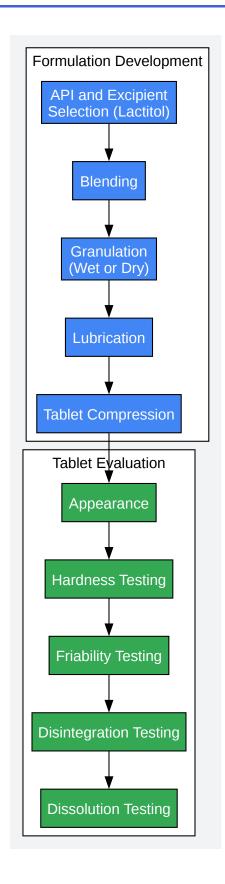


- Sample Preparation: Place a known mass of dry **lactitol** in the instrument's sample pan.
- Measurement (DVS):
  - Equilibrate the sample at 0% RH.
  - Increase the RH in a stepwise manner (e.g., in 10% increments from 10% to 90% RH).
  - At each step, the instrument measures the change in mass until equilibrium is reached.
  - After reaching the maximum RH, the RH is decreased in a similar stepwise manner to obtain the desorption isotherm.
- Data Analysis: Plot the equilibrium moisture content (as a percentage of the dry mass) against the water activity (RH/100).

#### **Tablet Formulation and Evaluation**

The following workflow outlines the key steps in developing and evaluating a tablet formulation containing **lactitol**.





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Workflow for tablet formulation and evaluation.

#### Foundational & Exploratory



Objective: To measure the breaking force of the tablets, which is an indicator of their mechanical strength.

#### Methodology:

- Instrument: Use a calibrated tablet hardness tester.
- Procedure:
  - Place a tablet diametrically between the two platens of the tester.
  - Start the instrument, which applies a compressive force at a constant rate until the tablet fractures.
  - Record the force required to break the tablet in Newtons (N) or kiloponds (kp).
  - Repeat for a statistically relevant number of tablets (e.g., n=10) and calculate the mean and standard deviation.

Objective: To measure the rate and extent of drug release from the tablet, which is critical for bioavailability.

#### Methodology:

- Apparatus: Use a USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle).
- Dissolution Medium: Select a medium that is relevant to the physiological conditions (e.g., 900 mL of 0.1 N HCl or phosphate buffer). The temperature should be maintained at  $37 \pm 0.5$  °C.
- Procedure:
  - Place one tablet in each dissolution vessel.
  - Rotate the paddle at a specified speed (e.g., 50 rpm).
  - Withdraw samples of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

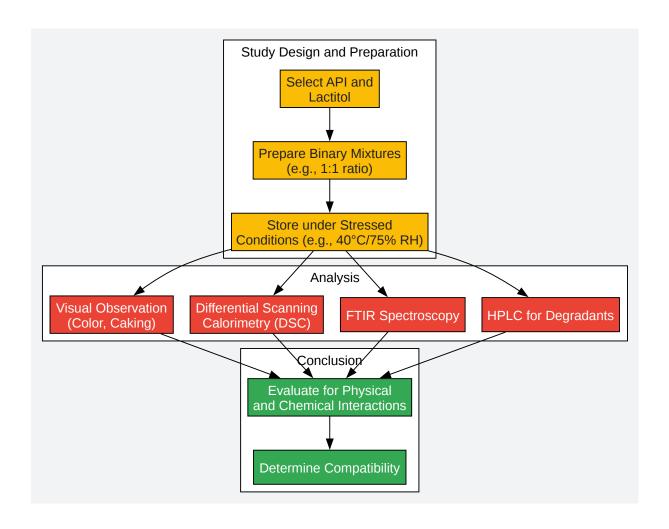


- Replace the withdrawn volume with fresh, pre-warmed medium.
- Analysis: Analyze the drug concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

## **API-Excipient Compatibility Study**

Objective: To assess the physical and chemical compatibility of **lactitol** with the active pharmaceutical ingredient (API).





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Workflow for an API-excipient compatibility study.

#### Methodology:

Sample Preparation: Prepare binary mixtures of the API and lactitol (e.g., in a 1:1 ratio).
 Also prepare samples of the pure API and pure lactitol as controls.



- Storage: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
- Analysis:
  - Visual Observation: Periodically observe the samples for any physical changes such as color change, liquefaction, or caking.
  - Differential Scanning Calorimetry (DSC): Analyze the samples to detect any changes in melting points, or the appearance of new peaks, which could indicate an interaction.
  - Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the spectra of the mixture with those of the individual components to identify any changes in functional groups.
  - High-Performance Liquid Chromatography (HPLC): Assay the samples for the API content and the formation of any degradation products.

#### Conclusion

**Lactitol** is a well-characterized and versatile excipient with a favorable safety profile. Its low hygroscopicity, good stability, and compressibility make it a valuable tool for pharmaceutical formulators, particularly in the development of solid oral dosage forms. This technical guide provides a foundation for understanding and utilizing **lactitol** in pharmaceutical development. As with any excipient, it is crucial for researchers and scientists to perform their own characterization and compatibility studies with their specific API and formulation to ensure the development of a robust and effective drug product.

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